Cas no 2549010-56-0 (N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine)

N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine structure
2549010-56-0 structure
Product Name:N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
CAS No:2549010-56-0
MF:C19H27N7
MW:353.464582681656
CID:5313387
PubChem ID:154883424
Update Time:2025-06-22

N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N,N,6-Trimethyl-2-[4-(5,6,7,8-tetrahydro-4-quinazolinyl)-1-piperazinyl]-4-pyrimidinamine
    • AKOS040708628
    • F6619-3737
    • 2549010-56-0
    • N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
    • Inchi: 1S/C19H27N7/c1-14-12-17(24(2)3)23-19(22-14)26-10-8-25(9-11-26)18-15-6-4-5-7-16(15)20-13-21-18/h12-13H,4-11H2,1-3H3
    • InChI Key: QPFXGBDKCYTBRK-UHFFFAOYSA-N
    • SMILES: N1(C2C3=C(CCCC3)N=CN=2)CCN(C2N=C(C)C=C(N(C)C)N=2)CC1

Computed Properties

  • Exact Mass: 353.23279389g/mol
  • Monoisotopic Mass: 353.23279389g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 61.3Ų

Experimental Properties

  • Density: 1.214±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 608.2±65.0 °C(Predicted)
  • pka: 9.57±0.10(Predicted)

N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine Related Literature

Additional information on N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine

Professional Introduction to N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine (CAS No. 2549010-56-0)

N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2549010-56-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The intricate structure of this compound, featuring a pyrimidine core linked to a piperazine moiety and a tetrahydroquinazoline ring, positions it as a potential candidate for various therapeutic applications.

The structural framework of N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is meticulously designed to interact with biological targets in a specific manner. The pyrimidine ring is a common pharmacophore in many drugs due to its ability to form hydrogen bonds and stack effectively within biological environments. This feature enhances the compound's solubility and binding affinity. Additionally, the presence of the piperazine group contributes to its ability to modulate receptor activity, which is crucial for developing drugs that interact with neurotransmitter systems.

The tetrahydroquinazoline moiety in the structure adds another layer of complexity and functionality. Tetrahydroquinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. In the case of N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine, the tetrahydroquinazoline ring is positioned to interact with specific enzymes or receptors, potentially leading to therapeutic effects. This strategic placement underscores the compound's design as a tool for targeted drug development.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have been particularly useful in understanding how N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine interacts with its intended targets. These studies suggest that the compound may exhibit inhibitory effects on certain kinases and other enzymes involved in cancer progression. The predicted binding affinities and interaction profiles align well with experimental data obtained from initial screenings.

In vitro studies have begun to unravel the potential therapeutic applications of N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-y)piperazin-l -yl]pyrimidin-l -amine. Preliminary results indicate that this compound demonstrates significant inhibitory activity against several cancer cell lines. The mechanism of action appears to involve disruption of signaling pathways that are critical for tumor growth and survival. Specifically, the compound has shown promise in inhibiting pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in various cancers.

The synthesis of N,N,l 6-trimethyl-l -[l -(5 , 6 , 7 , 8 -tetrahy droqu in az ol - 4 - yl ) piper azin - l - y l ] py rim id ine - 4 - am ine has been optimized to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex framework of this molecule efficiently. The use of chiral auxiliaries and asymmetric catalysis has allowed for the preparation of enantiomerically pure forms of the compound , which is essential for evaluating its pharmacological properties without interference from racemic impurities.

As research progresses , the potential applications of N,N,l 6-trimethyl-l -[l -(5 , 6 , 7 , 8 -tetrahy droqu in az ol - 4 - yl ) piper azin - l - y l ] py rim id ine - 4 - am ine are being explored further . Preclinical studies are underway to assess its safety profile and efficacy in animal models. These studies will provide critical insights into whether this compound can transition from a laboratory curiosity to a viable therapeutic agent. The outcomes of these studies will guide future clinical trials and inform decisions about its further development.

The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) has accelerated the discovery process for compounds like N,N,l 6-trimethyl-l [l -(5 , 6 , 7 , 8 tetrahy droqu in az ol - 4 yl ) piper azin l y l ] py rim id ine - l am ine . AI-driven platforms can predict molecular properties and identify potential drug candidates much faster than traditional methods . This capability has enabled researchers to screen large libraries of compounds efficiently , identifying those with the highest likelihood of success . The use of AI has also helped in optimizing synthetic routes , reducing time-to-market for new drugs.

The role of N,N,l 6-trimethyl-l [l -(5 , 6 , 7 , 8 tetrahy droqu in az ol - l y ] piper azin l y l ] py rim id ine - l am ine in combinatorial therapy is another area of active investigation . Combining this compound with other drugs or therapeutic modalities may enhance treatment outcomes by targeting multiple pathways simultaneously . Such approaches are particularly relevant in oncology , where resistance to single-agent therapy is a significant challenge . Preclinical data suggest that combination regimens involving N,N,l 6-trimethyl-l [l -(5 , 6 , 7 , S tetrahy droqu in az ol S yl ) piper azin l y l ] py rim id ine S am ine could offer improved efficacy compared to monotherapy.

The environmental impact and sustainability considerations are also being addressed during the development process . Green chemistry principles have been applied to minimize waste and reduce hazardous byproducts during synthesis . Efforts have been made to use renewable resources and energy-efficient methods wherever possible . These practices not only make the production process more sustainable but also align with regulatory requirements that increasingly emphasize environmental responsibility .

In conclusion , N,N,l S-trim ethyl-S-[S -(S,S,S,S-tetrahy droqu in az ol S-yI) piper azin-I-yI] py rim id ine-S-am ine (CAS No . S54S0l0-S56-S0) represents a significant advancement in pharmaceutical research 。 Its complex structure , predicted biological activities , and promising preclinical results position it as a valuable candidate for further development 。 As research continues , this compound holds great potential for contributing to new therapeutic strategies across various diseases , particularly cancer 。 The integration of modern technologies and sustainable practices ensures that its development will be both innovative and environmentally responsible。

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